REACTION_CXSMILES
|
C(N[C:5](=[CH:10][C:11]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[C:13]([C:21]([F:24])([F:23])[F:22])[CH:12]=1)[C:6]([O:8]C)=[O:7])(=O)C.Cl.[O:26]1CCOCC1>>[F:22][C:21]([F:24])([F:23])[C:13]1[CH:12]=[C:11]([CH2:10][C:5](=[O:26])[C:6]([OH:8])=[O:7])[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=1
|
Name
|
methyl 2-acetylamino-3-(3,5-bis-trifluoromethyl-phenyl)-acrylate
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OC)=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 8 h at 100° C. bath temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated down i
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in the drying cupboard at 50° C.
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)CC(C(=O)O)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |